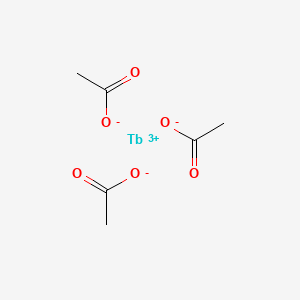
2,4-Difluoro-1,3,5-trimethylbenzene
Descripción general
Descripción
2,4-Difluoro-1,3,5-trimethylbenzene, also known as 2,4-DFMTB, is a chemical compound with the molecular formula C9H11F2. This compound is widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Combustion Properties and Kinetic Modeling
2,4-Difluoro-1,3,5-trimethylbenzene, as a derivative of 1,3,5-trimethylbenzene (mesitylene), has potential applications in the study of combustion properties. Research on mesitylene has involved characterizing its combustion properties, including shock ignition delay, laminar burning velocities, and oxidative reactivity in high-pressure flow reactors. A detailed chemical kinetic model for its combustion has been constructed, contributing to understanding the global combustion phenomena, including ignition delay and burning velocity (Diévart et al., 2013).
Photochemical Interconversion
The photochemical interconversion of perfluoro-1,3,5-trimethylbenzene, a related compound, has been studied in the context of valence-bond isomer chemistry. Upon ultraviolet irradiation, perfluoro-1,3,5-trimethylbenzene can be reversibly isomerized to perfluoro-1,2,4-trimethylbenzene. This research opens avenues for understanding the photochemical properties and potential applications of similar molecules, including 2,4-Difluoro-1,3,5-trimethylbenzene (Barlow, Haszeldine, & Kershaw, 1974).
Electrophilic Fluorodemethylation
Research on the fluorodemethylation of 1,3,5-trimethoxybenzene, a similar compound, using specific reagents under mild conditions, has been conducted. This could provide insights into the reactions of 2,4-Difluoro-1,3,5-trimethylbenzene under similar conditions, offering potential applications in synthetic chemistry (Banks et al., 1999).
Biodegradability in Environmental Settings
The biodegradability of trimethylbenzene isomers under various conditions has been investigated, which is relevant for understanding the environmental impact and degradation pathways of 2,4-Difluoro-1,3,5-trimethylbenzene. Such studies help in assessing the persistence and ecological effects of this compound in contaminated aquifers or other environmental settings (Fichtner, Fischer, & Dornack, 2019).
Supramolecular Chemistry Applications
The use of 1,3,5-trimethylbenzene-based scaffolds in supramolecular chemistry has been explored. This suggests potential applications for 2,4-Difluoro-1,3,5-trimethylbenzene in organizing molecular-recognition elements, thereby contributing to the development of novel host-guest systems or molecular sensors (Wang & Hof, 2012).
Aerobic Oxidation in Polymer Material Synthesis
The aerobic oxidation of trimethylbenzenes has been catalyzed to produce benzenetricarboxylic acids, which are important polymer materials. This method offers an economical and environmentally benign approach, which could be adapted for the synthesis of materials from 2,4-Difluoro-1,3,5-trimethylbenzene (Hirai et al., 2006).
Mecanismo De Acción
Target of Action
It is known that this compound is a derivative of trimethylbenzene, which is a significant component of aromatic hydrocarbons . Aromatic hydrocarbons are known to interact with various biological targets, including enzymes and receptors, leading to a range of biological effects .
Mode of Action
Studies on similar compounds suggest that the presence of fluorine atoms can influence the compound’s reactivity and interactions with its targets . For instance, the reaction mechanisms and kinetics of the atmospheric reaction of the 1,3,5-trimethylbenzene (1,3,5-TMB) with the OH radical were studied, and the product channels of formation of the 1,3,5-TMB trioxide (ROOOH), OH-adducts and Criegee intermediate (CI) have been identified .
Result of Action
It is known that aromatic hydrocarbons can have various effects at the molecular and cellular level, depending on their specific structure and the biological targets they interact with .
Action Environment
The action of 2,4-Difluoro-1,3,5-trimethylbenzene can be influenced by various environmental factors. For instance, the atmospheric oxidation of 1,3,5-trimethylbenzene is mainly initiated by the OH radical, and the bicyclic peroxy radical (BPR) is the key intermediate during the oxidation . The main chemical fate of the BPR depends on levels of NOx (NOx = NO2 + NO). The major pathway is the reaction with NO in polluted urban areas, which is responsible for tropospheric ozone production .
Propiedades
IUPAC Name |
2,4-difluoro-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFSIQSIVNEENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278859 | |
| Record name | 2,4-difluoro-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-1,3,5-trimethylbenzene | |
CAS RN |
392-61-0 | |
| Record name | NSC10358 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-difluoro-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1595642.png)

![2-Thiophenecarboxylic acid, 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-3-methyl-, methyl ester](/img/structure/B1595644.png)



![Ethanol, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B1595648.png)

![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)


